1-Methoxy-2-propoxyethane
CAS No.: 500005-28-7
Cat. No.: VC17157711
Molecular Formula: C6H14O2
Molecular Weight: 118.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 500005-28-7 |
|---|---|
| Molecular Formula | C6H14O2 |
| Molecular Weight | 118.17 g/mol |
| IUPAC Name | 1-(2-methoxyethoxy)propane |
| Standard InChI | InChI=1S/C6H14O2/c1-3-4-8-6-5-7-2/h3-6H2,1-2H3 |
| Standard InChI Key | ILLHRDFIVGEPIU-UHFFFAOYSA-N |
| Canonical SMILES | CCCOCCOC |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
1-Methoxy-2-propoxyethane features a linear ether structure comprising a methoxy group (-OCH₃) and a propoxy group (-OCH₂CH₂CH₃) bonded to a central ethane backbone. The IUPAC name 1-(2-methoxyethoxy)propane reflects this arrangement, while alternative designations such as 2,5-dioxaoctane and 1-methoxy-2-propoxyethane are commonly used in industrial contexts . The compound’s structural simplicity belies its conformational flexibility, as rotation around the C-O bonds permits multiple low-energy conformers.
Stereochemical Considerations
Physicochemical Properties
Thermodynamic Parameters
Experimental data from Chemsrc and PubChem highlight the compound’s volatility and moderate polarity (Table 1) .
| Property | Value | Measurement Conditions |
|---|---|---|
| Density | 0.8 ± 0.1 g/cm³ | Room temperature (25°C) |
| Boiling Point | 119.4 ± 8.0 °C | 760 mmHg |
| Flash Point | 15.1 ± 11.8 °C | Closed-cup method |
| Vapor Pressure | 19.1 ± 0.2 mmHg | 25°C |
| Refractive Index | 1.391 | Sodium D-line (589 nm) |
| LogP (Octanol-Water) | 0.62 | Experimental determination |
Table 1: Key physicochemical properties of 1-methoxy-2-propoxyethane .
The low density (0.8 g/cm³) and relatively high vapor pressure (19.1 mmHg at 25°C) indicate high volatility, aligning with its classification as a flammable liquid (Category 3 under GHS standards) . The boiling point range of 119.4 ± 8.0 °C suggests utility in high-temperature processes, though its narrow liquidus range necessitates careful thermal management.
Solubility and Reactivity
While quantitative solubility data remain scarce, the compound’s LogP value of 0.62 implies moderate hydrophobicity, favoring miscibility with nonpolar solvents like hexane over water. Reactivity is dominated by ether cleavage pathways; strong acids or Lewis catalysts may induce C-O bond scission, while oxidizers could generate peroxides under prolonged storage .
Synthesis and Industrial Production
Catalytic Etherification Strategies
Although no patents directly describe 1-methoxy-2-propoxyethane synthesis, analogous methodologies from related ethers provide insight. For instance, CN101337885B details a continuous esterification process using solid acid catalysts (e.g., sulfonated resins) to produce propylene glycol methyl ether acetate . Adapting this approach, 1-methoxy-2-propoxyethane could theoretically form via acid-catalyzed condensation of methanol and 1-propoxy-2-propanol, though kinetic and thermodynamic studies are needed to validate this pathway .
Williamson Ether Synthesis
A more plausible route involves the Williamson reaction, where sodium methoxide reacts with a propyl bromide derivative in anhydrous conditions. This method, while standard for ethers, faces challenges in scaling due to the exothermic nature of alkoxide reactions and byproduct formation. Patent US6846961B2 demonstrates the use of chiral catalysts for stereoselective ether synthesis, though its applicability to non-chiral targets like 1-methoxy-2-propoxyethane remains unexplored .
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